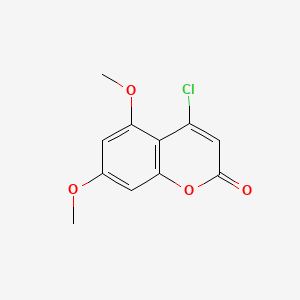
4-Chloro-5,7-dimethoxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5,7-dimethoxycoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring substances found in many plants and are known for their aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,7-dimethoxycoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-keto esters in the presence of a strong acid catalyst. For this compound, the starting materials would include 4-chlorophenol and 3,5-dimethoxyphenol, which react with ethyl acetoacetate under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the Pechmann condensation reaction. This would require optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,7-dimethoxycoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrocoumarin derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Amino or thiol-substituted coumarins.
Scientific Research Applications
4-Chloro-5,7-dimethoxycoumarin has several applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the synthesis of other bioactive compounds and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Chloro-5,7-dimethoxycoumarin involves its interaction with various molecular targets and pathways. For instance, its analgesic effects are mediated through the modulation of serotonin receptors and monoamine neurotransmitters. The compound can also inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxycoumarin: Lacks the chlorine atom but shares similar biological activities.
7-Hydroxycoumarin: Known for its antioxidant and antimicrobial properties.
4-Methylcoumarin: Another coumarin derivative with distinct chemical properties.
Uniqueness
4-Chloro-5,7-dimethoxycoumarin is unique due to the presence of both chlorine and methoxy groups, which enhance its chemical reactivity and potential applications. The chlorine atom provides a site for further chemical modifications, while the methoxy groups contribute to its biological activity and solubility.
Properties
Molecular Formula |
C11H9ClO4 |
|---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
4-chloro-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C11H9ClO4/c1-14-6-3-8(15-2)11-7(12)5-10(13)16-9(11)4-6/h3-5H,1-2H3 |
InChI Key |
KRYYHPSOBZBXJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=CC(=O)O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,3,5-Trichlorophenyl)methyleneamino]benzamide](/img/structure/B13697221.png)
![cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13697222.png)
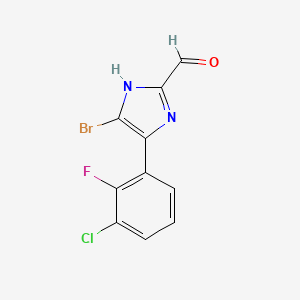
![4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13697232.png)
![5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride](/img/structure/B13697236.png)
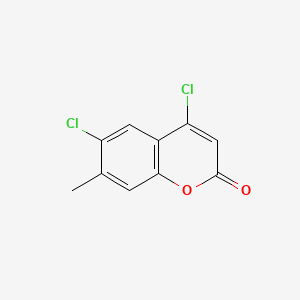

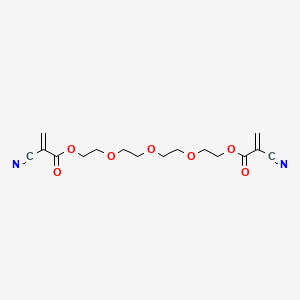
![2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone](/img/structure/B13697264.png)
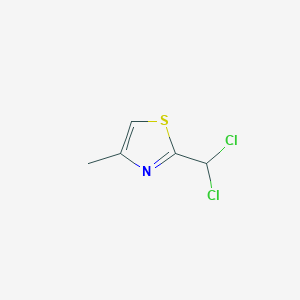
![(R)-4-Benzyl-3-[4-[(tert-butyldimethylsilyl)oxy]butanoyl]oxazolidin-2-one](/img/structure/B13697276.png)
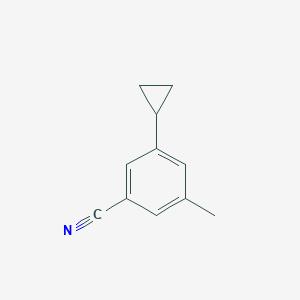
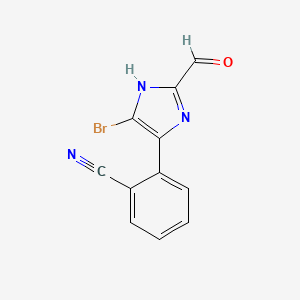
![2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate](/img/structure/B13697312.png)
